4-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
4-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide core, substituted with a 4-chloro group, an N-methyl group, and a 2-oxoethyl group linked to a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and N-methyl-4-methylpiperazine.
Reaction: The 4-chlorobenzenesulfonyl chloride is reacted with N-methyl-4-methylpiperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-chloro-N-methylbenzenesulfonamide.
Final Step: The intermediate is then reacted with 2-bromoacetyl chloride to introduce the 2-oxoethyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by activating caspases and disrupting the cell cycle . The compound’s sulfonamide group is crucial for its binding to target proteins, leading to the inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzenesulfonamide: Lacks the 2-oxoethyl and piperazine groups.
N-methyl-4-methylpiperazine: Lacks the benzenesulfonamide core.
2-oxoethylbenzenesulfonamide: Lacks the 4-chloro and piperazine groups.
Uniqueness
4-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylpiperazine moiety enhances its solubility and bioavailability, making it a valuable compound for medicinal research.
Properties
IUPAC Name |
4-chloro-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-16-7-9-18(10-8-16)14(19)11-17(2)22(20,21)13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQPLLBWVMXRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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